Sodium isobutyrate
CAS No.: 996-30-5
Cat. No.: VC1955666
Molecular Formula: C4H8NaO2
Molecular Weight: 111.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 996-30-5 |
---|---|
Molecular Formula | C4H8NaO2 |
Molecular Weight | 111.09 g/mol |
IUPAC Name | sodium;2-methylpropanoate |
Standard InChI | InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6); |
Standard InChI Key | CVBUNHURBRMLHC-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)[O-].[Na+] |
Canonical SMILES | CC(C)C(=O)O.[Na] |
Introduction
Chemical Identification and Properties
Basic Information
Sodium isobutyrate, with the molecular formula C₄H₇NaO₂, has a molecular weight of 110.09 g/mol . It is also known by several synonyms including sodium 2-methylpropanoate, propanoic acid, 2-methyl-, sodium salt, and isobutyric acid sodium salt . The compound is registered with CAS number 996-30-5 .
Chemical Structure
The chemical structure of sodium isobutyrate consists of an isobutyrate anion (2-methylpropanoate) paired with a sodium cation. This structure can be represented in various notation systems:
Physical and Chemical Properties
Sodium isobutyrate exhibits distinct physical and chemical properties that influence its applications and handling requirements:
Property | Value | Source |
---|---|---|
Molecular Weight | 110.09 g/mol | |
Melting Point | 320°C | |
Physical State | Solid (at room temperature) | |
Solubility | Soluble in water | |
Hazard Classification | H226 (Flammable liquid and vapor) |
Production and Synthesis
Industrial Production
The commercial production of sodium isobutyrate typically involves the neutralization of isobutyric acid with sodium hydroxide or sodium carbonate. Alternative manufacturing processes have been developed to improve efficiency and reduce byproduct formation .
Biological Role and Metabolism
Metabolic Pathways
Sodium isobutyrate plays an important role in various metabolic pathways, particularly as a precursor in the biosynthesis of fatty acids and other compounds. Research has shown that isobutyrate can be transformed into n-butyrate in certain organisms, contributing to the synthesis of even, straight-chain fatty acids .
Incorporation Studies
A study with Streptomyces fradiae demonstrated the metabolic fate of labeled sodium isobutyrate. When deuterium-labeled sodium isobutyrate [(CD₃)₂CHCOONa] was added to the culture medium, up to 14 atoms of deuterium were incorporated into tylosin aglycone (tylactone). Analysis of fatty acids revealed that approximately 34% of the incorporated isobutyrate was transformed into butyrate used for the synthesis of even, straight-chain fatty acids. Additionally, 57% was incorporated into even iso-acids, while 9% was degraded to propionate and used for the synthesis of odd acids .
This research highlights sodium isobutyrate's significant role as a metabolic intermediate in microbial systems, particularly in the biosynthesis of complex organic compounds.
Applications
Animal Nutrition
Sodium isobutyrate is widely used as a feed additive in the livestock and poultry industries. Its primary benefits include:
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Enhanced nutrient utilization and absorption
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Stress reduction in animals
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Improved integrity and function of the gut lining
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Strengthened immune system
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Enhanced reproductive performance
These benefits make sodium isobutyrate valuable for improving animal health and performance in commercial agriculture settings.
Cell Culture Studies
Sodium isobutyrate has been used in cell culture studies to investigate cellular responses to short-chain fatty acids (SCFAs). In research comparing the effects of various SCFAs, sodium butyrate and sodium propionate were found to generate reactive oxygen species (ROS) in Ca9-22 cells, leading to autophagy-dependent cell death and the release of damage-associated molecular patterns (DAMPs) .
While this research focused primarily on sodium butyrate and sodium propionate, the findings suggest potential applications for sodium isobutyrate in similar research contexts, particularly in studies of cell metabolism and death pathways.
Flavor Industry
Derivatives of isobutyric acid, such as isobutyl isobutyrate, are in high demand as components of pineapple flavoring in the food, beverage, and pharmaceutical industries. Sodium isobutyrate serves as a precursor for these flavor compounds .
Human Health Implications
Short-Chain Fatty Acids and Health
Research on short-chain fatty acids (SCFAs), including isobutyrate, suggests potential implications for human health. Studies indicate that dietary sodium reduction can increase circulating levels of SCFAs, including isobutyrate, which may be associated with improved cardiovascular health, particularly in females.
Data on SCFA Changes with Sodium Reduction
The following table summarizes findings on the effects of sodium reduction on SCFA levels, including 2-methylbutyrate, which is structurally similar to isobutyrate:
Metabolite | Slow Sodium (ng/mL) | Placebo (ng/mL) | Change (ng/mL) | p-value |
---|---|---|---|---|
2-Methylbutyrate | 76.5 ± 35.5 | 81.5 ± 35.5 | 5.0 | Not specified |
This data suggests that sodium intake may influence the levels of short-chain fatty acids in the body, potentially affecting various physiological processes.
Recent Research Findings
Enzymatic Synthesis of Derivatives
Recent studies have explored enzymatic approaches for synthesizing isobutyrate derivatives. Researchers have used immobilized lipase from Rhizomucor miehei (Lipozyme IM-20) for the synthesis of isobutyl isobutyrate through direct esterification of isobutyric acid and isobutyl alcohol .
Response surface methodology based on a five-variable central composite rotatable design was employed to optimize reaction conditions, considering factors such as solvent type, acid concentration, alcohol-to-acid ratio, enzyme concentration, incubation period, and temperature .
The studies found that esterification was effective across acid concentrations of 0.05-0.25 M, with increased yields at higher enzyme concentrations. Notably, even with a low enzyme concentration of 25 mg, 50% conversion was achieved. The enzyme remained active across temperatures from 30 to 70°C for up to 120 hours. Higher yields were observed in solvents with log P≥2, indicating better performance in more non-polar environments .
Protective Effects in Health Research
Studies on short-chain fatty acids, including isobutyrate, have indicated potential protective effects against liver injury in animal models. In human studies, increased levels of SCFAs like isobutyrate have been linked to reduced blood pressure and improved cardiovascular health.
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